molecular formula C4H5LiO B14585191 Lithium, (1-methoxy-1,2-propadienyl)- CAS No. 61186-66-1

Lithium, (1-methoxy-1,2-propadienyl)-

Cat. No.: B14585191
CAS No.: 61186-66-1
M. Wt: 76.0 g/mol
InChI Key: SJBAHIGWTXRKKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium, (1-methoxy-1,2-propadienyl)- typically involves the reaction of propargyl alcohol with methanol in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate allene, which is then methylated to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous methanol

    Catalyst: Sodium hydride or another strong base

Industrial Production Methods

Industrial production of Lithium, (1-methoxy-1,2-propadienyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Lithium, (1-methoxy-1,2-propadienyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form saturated ethers.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated ethers.

    Substitution: Formation of various substituted propadienes.

Scientific Research Applications

Lithium, (1-methoxy-1,2-propadienyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium, (1-methoxy-1,2-propadienyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming cyclic compounds. The pathways involved include:

    Nucleophilic Addition: The methoxy group can donate electrons, facilitating nucleophilic addition reactions.

    Electrophilic Substitution: The compound can act as an electrophile, undergoing substitution reactions with nucleophiles.

Comparison with Similar Compounds

Lithium, (1-methoxy-1,2-propadienyl)- can be compared with other similar compounds such as:

    1-Methoxy-1-propene: Similar structure but different reactivity due to the presence of a double bond instead of an allene.

    1-Methoxy-2-propene: Another similar compound with different substitution patterns.

    1-Methoxy-3-butene: A longer carbon chain with similar functional groups.

Uniqueness

The uniqueness of Lithium, (1-methoxy-1,2-propadienyl)- lies in its allene structure, which imparts distinct reactivity and stability compared to other methoxy-substituted alkenes. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

61186-66-1

Molecular Formula

C4H5LiO

Molecular Weight

76.0 g/mol

IUPAC Name

lithium;1-methoxypropa-1,2-diene

InChI

InChI=1S/C4H5O.Li/c1-3-4-5-2;/h1H2,2H3;/q-1;+1

InChI Key

SJBAHIGWTXRKKC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CO[C-]=C=C

Origin of Product

United States

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